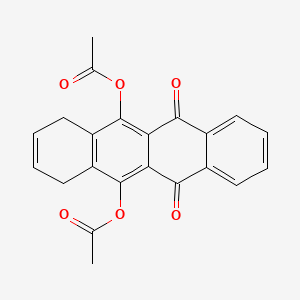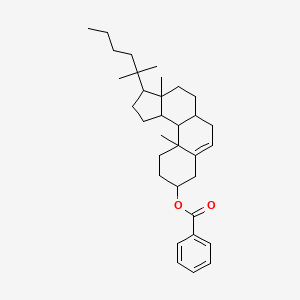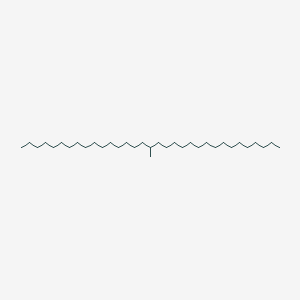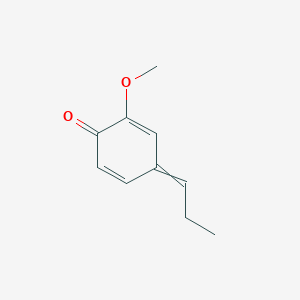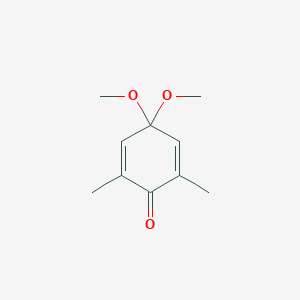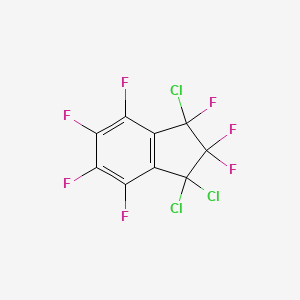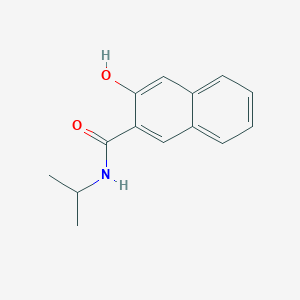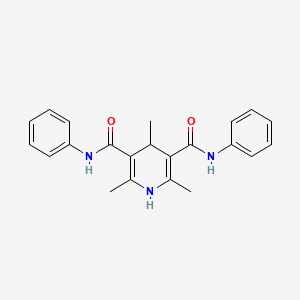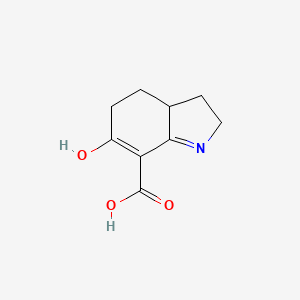
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hexahydroindole ring system with a carboxylic acid group at the 7th position and a keto group at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids . Another method includes the reduction, acylation, and cyclization steps, resulting in an overall yield of 42% .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The use of catalytic amounts of sulfuric acid during esterification reactions is a common practice .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Reduction reactions often involve the use of hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . This inhibition can lead to reduced levels of uric acid, making it a potential therapeutic agent for conditions like gout .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- ethyl 6-oxo-2,3,3a,4,5,6-hexahydro-1H-indene-3a-carboxylate
- 6-Hydroxy-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-décahydroazuléno[4,5-b]furan-4-yle
Uniqueness
6-Oxo-2,3,3a,4,5,6-hexahydro-1H-indole-7-carboxylic acid is unique due to its specific structural features, such as the hexahydroindole ring system and the presence of both a keto and carboxylic acid group
Eigenschaften
CAS-Nummer |
59601-32-0 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
6-hydroxy-3,3a,4,5-tetrahydro-2H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c11-6-2-1-5-3-4-10-8(5)7(6)9(12)13/h5,11H,1-4H2,(H,12,13) |
InChI-Schlüssel |
GFGUYHFGMFTIAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C2=NCCC21)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


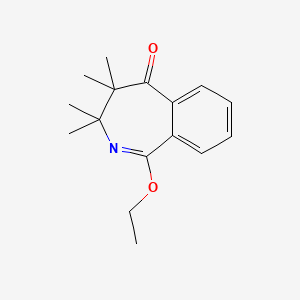
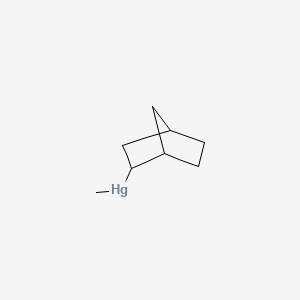
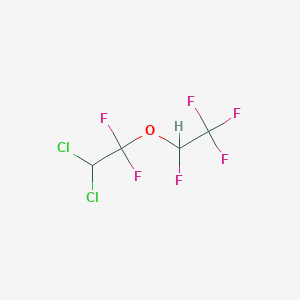
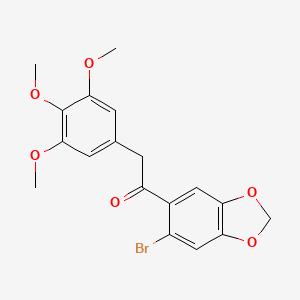
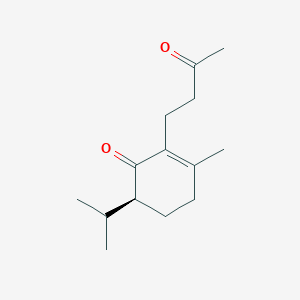
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
